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molecular formula C13H10O2 B044150 3-Hydroxybenzophenone CAS No. 13020-57-0

3-Hydroxybenzophenone

Cat. No. B044150
M. Wt: 198.22 g/mol
InChI Key: SHULEACXTONYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04277497

Procedure details

0.1 mole of the 3-methoxybenzophenone thus obtained is heated under reflux for 9 hours in 100 ml of 48% hydrobromic acid. When the hydrolysis is finished the product obtained is recrystallised in a mixture of equal volumes of water and alcohol. Yield: 78%. Melting point of the product obtained: 118° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7]>Br>[OH:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised in a mixture of equal volumes of water and alcohol
CUSTOM
Type
CUSTOM
Details
Melting point of the product obtained
CUSTOM
Type
CUSTOM
Details
118° C.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)C2=CC=CC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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